(1S*,5R*)-3-[(2-chloro-6-fluorophenyl)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of related bicyclic compounds involves intricate organic reactions designed to incorporate various functional groups and structural motifs essential for their biological activity. For example, Inagaki et al. (2004) developed novel quinoline derivatives with cyclopropane-fused substituents, showcasing the synthetic routes to achieve complex bicyclic structures similar to the target compound, which exhibited significant antibacterial activity (Inagaki, Takahashi, & Takemura, 2004).
Molecular Structure Analysis
The molecular structure of compounds structurally related to the target molecule has been thoroughly investigated. Weber et al. (2001) described the crystal structures of diazabicyclo[3.3.1]nonan derivatives, highlighting the diaxial repulsion and π-delocalization within the bicyclic skeleton, which are critical for understanding the molecular geometry and electronic properties of similar compounds (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).
Chemical Reactions and Properties
Bicyclic compounds like the one often undergo unique chemical reactions due to their structural characteristics. For instance, Vlasova et al. (2015) reported on the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones containing amino acid fragments, indicating the versatility of these frameworks in chemical transformations and their potential reactivity patterns (Vlasova, Baibulatova, Novikov, Tomilov, & Dokichev, 2015).
Physical Properties Analysis
The physical properties of bicyclic compounds, such as solubility, melting point, and stability, are directly influenced by their molecular structure. Although specific data on the target compound is not provided, studies on similar compounds offer insights into how structural elements impact these properties. For example, Wu et al. (2015) explored the crystal structure and physical properties of a related azabicyclo[3.2.1]octan-7-one derivative, providing valuable information on the intermolecular interactions and stability of such molecules (Wu, Guo, Zhang, & Xia, 2015).
properties
IUPAC Name |
(1S,5R)-3-[2-(2-chloro-6-fluorophenyl)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O2/c20-16-2-1-3-17(21)15(16)8-18(24)22-10-13-6-7-14(11-22)23(19(13)25)9-12-4-5-12/h1-3,12-14H,4-11H2/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIMAADMVOLPDQ-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCC(C2=O)CN(C3)C(=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)C(=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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